molecular formula C19H19Cl2N3O3 B2782453 N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257551-93-1

N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2782453
CAS No.: 1257551-93-1
M. Wt: 408.28
InChI Key: JWKQUIKBNATGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic small molecule featuring a dichlorophenylacetamide core conjugated to a 2-oxoimidazolidine ring substituted with a 4-ethoxyphenyl group. The 4-ethoxyphenyl substituent may contribute to metabolic stability and solubility modulation. Such structural attributes are common in non-peptidergic antagonists targeting chemokine receptors like CXCR3, which are implicated in inflammatory and autoimmune diseases .

Crystallographic studies of analogous dichlorophenylacetamide derivatives reveal planar amide groups and conformational variability due to steric interactions between aromatic rings. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide, three distinct molecular conformations in the asymmetric unit highlight the influence of hydrogen bonding (N–H⋯O) on dimer formation . These structural insights suggest that the title compound’s bioactivity may depend on its ability to adopt specific conformations during target engagement.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-4-14(5-7-15)24-10-9-23(19(24)26)12-18(25)22-13-3-8-16(20)17(21)11-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKQUIKBNATGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is C18H18Cl2N2O2C_{18}H_{18}Cl_2N_2O_2. Its structural features include:

  • Dichlorophenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Ethoxyphenyl moiety : May enhance binding affinity to biological targets.
  • Imidazolidinone scaffold : Known for various biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound may interact with specific protein targets, particularly in the context of kinase inhibition. The following mechanisms have been suggested:

  • Protein Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of various kinases involved in cell proliferation and survival pathways, suggesting that this compound may exhibit similar properties .
  • σ Receptor Modulation : Compounds with structural similarities have demonstrated selective binding to σ receptors, which play roles in pain modulation and neuroprotection .

Antinociceptive Effects

In vivo studies have shown that related compounds exhibit significant antinociceptive effects. For instance, N-(2-morpholin-4-ylethyl)acetamide displayed high affinity for σ1 receptors and was effective in reducing nociception in formalin-induced pain models . The implications for N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide suggest potential applications in pain management.

Antiproliferative Activity

Compounds containing the imidazolidinone structure have been evaluated for antiproliferative effects against cancer cell lines. Studies indicate that these compounds can induce cell cycle arrest and apoptosis in various cancer types, making them candidates for further development as anticancer agents .

Case Studies

  • Case Study on Pain Management :
    • A study evaluated the efficacy of a structurally similar compound in a rat model of inflammatory pain.
    • Results indicated a dose-dependent reduction in pain response when administered intrathecally.
    • The compound's mechanism was linked to σ receptor activation, providing a pathway for further exploration of N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide's effects on pain pathways.
  • Anticancer Evaluation :
    • Preliminary tests on analogs showed promising results against breast cancer cell lines.
    • Mechanistic studies revealed that these compounds could inhibit key signaling pathways involved in tumor growth.

Data Summary

Activity Target Effect Reference
Antinociceptiveσ1 ReceptorsPain reduction
AntiproliferativeCancer cell linesInduction of apoptosis
Kinase InhibitionVarious kinasesInhibition of cell proliferation

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Biological Relevance
Target Compound: N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide 3,4-Dichlorophenyl, 2-oxoimidazolidine, 4-ethoxyphenyl C₁₉H₁₇Cl₂N₃O₃ 422.27 Potential CXCR3 antagonist
VUF10474 (NBI-74330) Pyrido[2,3-d]pyrimidin-2-yl, 4-fluoro-3-trifluoromethylphenyl C₂₇H₂₃F₄N₅O₂ 533.50 CXCR3 antagonist (IC₅₀ = 2.4 nM)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dihydro-1H-pyrazol-4-yl, 3,4-dichlorophenyl C₁₉H₁₇Cl₂N₃O₂ 406.27 Structural model for amide coordination
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole, trifluoromethoxy, 3,4-dichlorophenyl C₁₆H₁₀Cl₂F₃N₂O₂S 437.23 Synthetic intermediate for drug discovery
N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidinyl]acetamide Thioxoimidazolidinyl, 3,4-dimethoxyphenethyl, 3-chloro-2-methylphenyl C₃₀H₃₂ClN₃O₄S 566.11 Unknown, likely protease/kinase inhibitor

Key Differences and Implications

A. Substituent Effects on Bioactivity

  • The 4-ethoxyphenyl group in the target compound contrasts with pyrido[2,3-d]pyrimidin-2-yl in VUF10473. The latter’s extended aromatic system enhances CXCR3 binding affinity (IC₅₀ = 2.4 nM), whereas the ethoxyphenyl’s smaller size and electron-donating properties may reduce potency but improve metabolic stability .
  • Thioxoimidazolidinyl in the compound from introduces sulfur, which may alter redox properties and target selectivity compared to the 2-oxoimidazolidine in the title compound .

B. Conformational Flexibility

  • Crystallographic data from demonstrates that dichlorophenylacetamides exhibit conformational polymorphism due to steric clashes between aromatic rings. For instance, dihedral angles between dichlorophenyl and heterocyclic rings range from 54.8° to 77.5°, influencing dimerization via N–H⋯O bonds . Such variability may affect solubility and membrane permeability.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent integration and electronic environments. The 2-oxoimidazolidin-1-yl group shows characteristic carbonyl signals at ~170 ppm in 13C^{13}C NMR .
  • Mass Spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) validates molecular formula .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and dihedral angles between aromatic rings (e.g., 65.2° between dichlorophenyl and ethoxyphenyl planes) .

How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Q. Advanced

  • Orthogonal Assays : Compare results from in vitro enzymatic inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
  • Structural Analog Analysis : Evaluate analogs (e.g., methyl vs. ethoxy substitutions) to identify substituents critical for activity. For example, 4-ethoxy groups enhance lipophilicity and membrane permeability compared to methyl .
  • Meta-Analysis : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity trends .

What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Q. Advanced

  • Target Deconvolution : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., 3H^3H-tagged analogs) to assess competition at GPCRs or ion channels (e.g., CXCR3 or B1 receptors) .
  • Computational Docking : Perform molecular dynamics simulations with homology models of targets (e.g., using AutoDock Vina) to predict binding poses and key residues .

How can researchers optimize the compound’s pharmacokinetic properties for preclinical studies?

Q. Advanced

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethoxy group O-dealkylation). Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify logP via substituents (e.g., replacing chlorine with trifluoromethyl) .

What methods are suitable for analyzing the compound’s stability under varying storage and experimental conditions?

Q. Basic

  • HPLC Purity Monitoring : Reverse-phase C18 columns with UV detection (λ = 254 nm) track degradation products over time. Acidic mobile phases (0.1% TFA) resolve polar impurities .
  • Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and hydrolytic conditions (pH 1–13) to identify labile groups (e.g., imidazolidinone ring hydrolysis) .
  • Karl Fischer Titration : Quantify hygroscopicity by measuring water content in solid-state samples .

How can researchers address challenges in reproducing synthetic protocols for this compound?

Q. Advanced

  • Reaction Monitoring : Use in situ FTIR to track intermediate formation (e.g., disappearance of isocyanate peaks at ~2270 cm1^{-1}) .
  • Critical Parameter Analysis : Design DOE (Design of Experiments) to optimize variables like temperature (±5°C), stirring rate, and solvent purity .
  • Byproduct Identification : LC-MS/MS and 1H^1H-1H^1H COSY NMR clarify side products (e.g., dimerization via unreacted amine groups) .

What computational tools are recommended for predicting the compound’s toxicity and off-target effects?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG channel inhibition .
  • Phylogenetic Analysis : Compare target homology across species (e.g., rodent vs. human receptors) to anticipate translational challenges .
  • Docking Screens : Screen against PubChem BioAssay databases to predict off-target binding (e.g., kinase or phosphatase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.